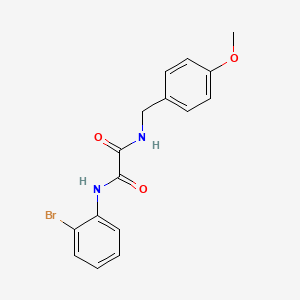
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propionamide moiety containing an isoindole structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
準備方法
合成経路と反応条件: N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-プロピオンアミドの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、中間体である4-ジメチルアミノベンズアルデヒドの調製から始まり、次にフタル酸無水物との縮合反応によりイソインドール構造が形成されます。最後の段階では、通常、カルボジイミドやアシルクロリドなどの試薬を使用して制御された条件下でアミド結合形成反応によりプロピオンアミド基が添加されます。
工業生産方法: 工業環境では、この化合物の製造には、高収率と高純度を確保するために最適化された条件での大規模なバッチ反応が含まれる場合があります。自動反応器と連続フローシステムの使用は、合成プロセスの効率とスケーラビリティを向上させることができます。再結晶、クロマトグラフィー、蒸留などの精製技術を使用して、目的の生成物を単離します。
化学反応の分析
反応の種類: N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-プロピオンアミドは、次のような様々な化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化し、対応する酸化誘導体を生成することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を行うことができ、還元されたアミンやアルコール誘導体を生成します。
置換: 化合物の芳香環は、硝酸やハロゲンなどの試薬を使用して、酸性条件下でニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水溶媒。
置換: 硝酸、ハロゲン、酸性触媒。
生成される主な生成物:
酸化: 追加の酸素含有官能基を持つ酸化誘導体。
還元: アミンまたはアルコール官能基を持つ還元誘導体。
置換: ニトロ基またはハロゲン基を持つ置換芳香族化合物。
4. 科学研究への応用
N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-プロピオンアミドは、次のような科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌、抗癌、酵素阻害特性など、潜在的な生物活性を調査されています。
医学: 創薬や医薬品化学など、潜在的な治療的用途が検討されています。
産業: ユニークな構造特性により、染料、顔料、その他の特殊化学品の製造に使用されています。
科学的研究の応用
N-(4-Dimethylamino-phenyl)-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
作用機序
N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-プロピオンアミドの作用機序は、特定の分子標的および経路との相互作用を含みます。化合物のジメチルアミノ基は、生物学的巨大分子との水素結合や静電相互作用に関与することができます。一方、イソインドール構造は、酵素活性部位や受容体タンパク質への結合を促進する可能性があります。これらの相互作用は、酵素、受容体、またはその他の細胞成分の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-プロピオンアミドは、次のような類似化合物と比較することができます。
N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-ブタンアミド: プロピオンアミドではなくブタンアミド基を持つ類似の構造であり、化学的および生物学的特性が異なります。
N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-アセトアミド: アセトアミド基を含んでおり、反応性と用途が異なる可能性があります。
N-(4-ジメチルアミノフェニル)-3-(1,3-ジオキソ-1,3-ジヒドロ-イソインドール-2-イル)-ペンタンアミド: ペンタンアミド基を特徴とし、物理的および化学的特性が変化する可能性があります。
特性
分子式 |
C19H19N3O3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]-3-(1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-21(2)14-9-7-13(8-10-14)20-17(23)11-12-22-18(24)15-5-3-4-6-16(15)19(22)25/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChIキー |
MWKIGQMBINVGTO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,6E)-2,6-bis[(5-nitrofuran-2-yl)methylidene]cyclohexan-1-one](/img/structure/B11636755.png)
![9-Bromo-5-(4-tert-butylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636756.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B11636760.png)
![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)
![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)
![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)
![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)

